REACTION_CXSMILES
|
O.NN.[CH2:4]([C:8]1[O:12][N:11]=[C:10]([CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:9]=1)[CH2:5][CH2:6][CH3:7].C(O)C>C1COCC1>[CH2:4]([C:8]1[O:12][N:11]=[C:10]([CH2:13][NH2:14])[CH:9]=1)[CH2:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2-[(5-butylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC(=NO1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux gently for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC(=NO1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |